
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPM is a morpholine derivative that has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is not fully understood, but it is believed to act through various pathways, including the inhibition of specific enzymes and receptors. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has also been shown to bind to specific receptors, such as the dopamine D2 receptor, and modulate their activity.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has also been shown to modulate the activity of specific neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is that it is relatively easy to synthesize and can be obtained in high yields. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is also stable under specific conditions, making it suitable for use in various lab experiments. However, one of the limitations of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine. One of the areas of focus is the optimization of its therapeutic potential through the identification of its specific targets and the development of more potent derivatives. Another area of focus is the development of new drug delivery systems that can enhance the bioavailability and efficacy of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine. Additionally, the potential applications of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine in other fields, such as cardiovascular diseases and metabolic disorders, are also being explored.
Conclusion:
In conclusion, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been extensively studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. Although its mechanism of action is not fully understood, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs. The future directions for the research and development of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine are focused on the optimization of its therapeutic potential and the exploration of its potential applications in other fields.
Métodos De Síntesis
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 3-phenylpropanol and 2-pyrimidinyl chloride. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine obtained from this method is generally high and can be further purified using various techniques, such as chromatography.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Inflammation is another area where 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has shown promising results, as it has been shown to reduce the production of pro-inflammatory cytokines. In the field of neurodegenerative diseases, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-4-pyrimidin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-6-15(7-3-1)8-4-9-16-14-20(12-13-21-16)17-18-10-5-11-19-17/h1-3,5-7,10-11,16H,4,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJXONRRZNKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-4-(2-pyrimidinyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

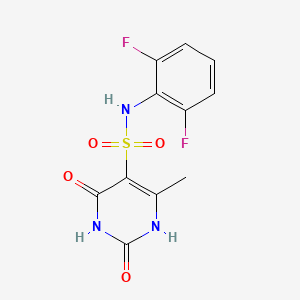
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
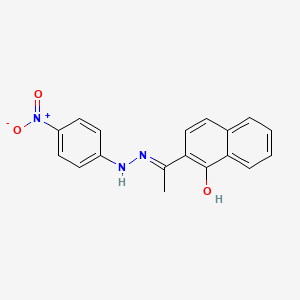
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
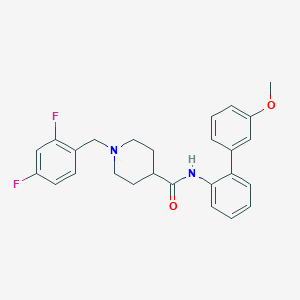
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
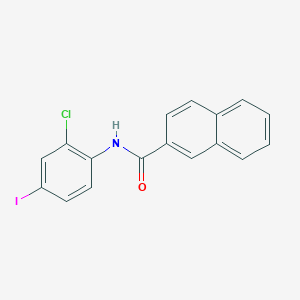
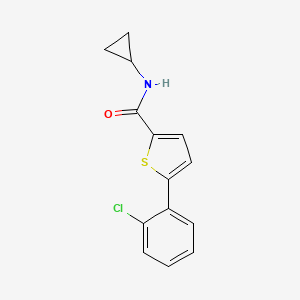
![7-(4-isopropylbenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6004443.png)